molecular formula C17H13IO4 B3060371 Methyl 2-(cinnamoyloxy)-5-iodobenzoate CAS No. 307952-85-8

Methyl 2-(cinnamoyloxy)-5-iodobenzoate

Cat. No.: B3060371
CAS No.: 307952-85-8
M. Wt: 408.19 g/mol
InChI Key: NJCFECUOBXOPHR-JXMROGBWSA-N
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Description

Methyl 2-(cinnamoyloxy)-5-iodobenzoate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a cinnamoyloxy group attached to a benzoate moiety, which is further substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cinnamoyloxy)-5-iodobenzoate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Hydroxy-5-iodobenzoic acid+Cinnamoyl chloridePyridine, RefluxMethyl 2-(cinnamoyloxy)-5-iodobenzoate+HCl\text{2-Hydroxy-5-iodobenzoic acid} + \text{Cinnamoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} + \text{HCl} 2-Hydroxy-5-iodobenzoic acid+Cinnamoyl chloridePyridine, Reflux​Methyl 2-(cinnamoyloxy)-5-iodobenzoate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cinnamoyloxy)-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cinnamoyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-(cinnamoyloxy)-5-aminobenzoate or 2-(cinnamoyloxy)-5-thiocyanatobenzoate.

    Oxidation: Formation of 2-(cinnamoyloxy)-5-iodobenzoic acid.

    Reduction: Formation of 2-(cinnamoyloxy)-5-iodobenzyl alcohol.

Scientific Research Applications

Methyl 2-(cinnamoyloxy)-5-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as self-healing polymers.

Mechanism of Action

The mechanism of action of methyl 2-(cinnamoyloxy)-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms. The cinnamoyloxy group can interact with membrane lipids, leading to increased permeability and cell death. Additionally, the iodine atom may play a role in enhancing the compound’s reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cinnamoyloxy)-4-iodobenzoate
  • Methyl 2-(cinnamoyloxy)-3-iodobenzoate
  • Methyl 2-(cinnamoyloxy)-5-bromobenzoate

Uniqueness

Methyl 2-(cinnamoyloxy)-5-iodobenzoate is unique due to the specific positioning of the iodine atom on the benzoate ring, which can influence its reactivity and interaction with other molecules. The presence of the cinnamoyloxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

307952-85-8

Molecular Formula

C17H13IO4

Molecular Weight

408.19 g/mol

IUPAC Name

methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate

InChI

InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+

InChI Key

NJCFECUOBXOPHR-JXMROGBWSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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